molecular formula C27H23NO2 B5014896 N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide

N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide

Cat. No. B5014896
M. Wt: 393.5 g/mol
InChI Key: XQZSWUGKURFWEE-LGUFXXKBSA-N
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Description

N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide, also known as DBFPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide involves its interaction with specific molecular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in anti-tumor activity. This compound also interacts with the cannabinoid receptor CB1, which is involved in modulating pain, appetite, and mood.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of enzyme activity, and the regulation of signaling pathways. It has been shown to induce the expression of tumor suppressor genes, such as p21 and p53, and to inhibit the activity of HDACs, resulting in the suppression of oncogenes. This compound also regulates the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in various solvents. It also exhibits low toxicity and has been found to be well-tolerated in animal studies. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several potential future directions for the research and development of N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide. One area of interest is its use as a therapeutic agent in cancer treatment, particularly in combination with other anti-cancer drugs. Another potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where this compound's neuroprotective effects may be beneficial. Moreover, further studies are needed to elucidate the molecular targets and signaling pathways involved in this compound's biological activities, which could lead to the development of more targeted and effective therapies.

Synthesis Methods

The synthesis of N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide involves the reaction of 3-(2-furyl)acrylic acid with benzylamine and benzaldehyde under specific conditions. The resulting product is purified using chromatographic techniques, yielding a white crystalline solid with a high degree of purity.

Scientific Research Applications

N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide has been investigated for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(E)-N,N-dibenzyl-3-(furan-2-yl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO2/c29-27(26(19-25-17-10-18-30-25)24-15-8-3-9-16-24)28(20-22-11-4-1-5-12-22)21-23-13-6-2-7-14-23/h1-19H,20-21H2/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZSWUGKURFWEE-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(=CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)/C(=C/C3=CC=CO3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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